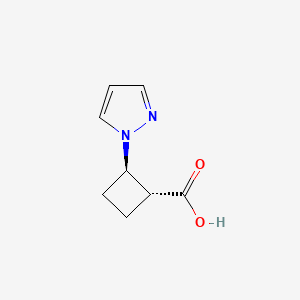

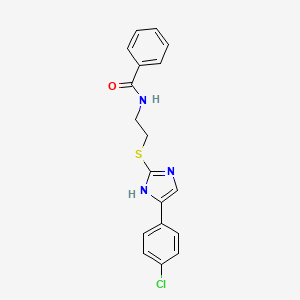

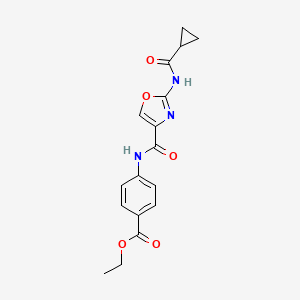

N-(1-benzothiophen-5-yl)-2-phenoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of a related compound, “2-(1-Benzothiophen-5-yl)malonic acid”, involves the reaction of “di(tert-butyl) 2-(1-benzothiophen-5-yl)malonate” with “p-toluenesulfonic acid monohydrate” in toluene.Molecular Structure Analysis

The molecule “N-(1-benzothiophen-5-yl)-2-(5-nitro-1H-indol-1-yl)acetamide” contains a total of 41 bonds. There are 28 non-H bonds, 23 multiple bonds, 4 rotatable bonds, 3 double bonds, 20 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 1 secondary amide (aliphatic), and 1 nitro group .Chemical Reactions Analysis

While specific chemical reactions involving “N-(1-benzothiophen-5-yl)-2-phenoxybenzamide” are not available, related compounds have been studied. For example, “N-(1-Benzothiophen-5-yl)-2-(methylsulfonyl)benzamide” is a known compound .Applications De Recherche Scientifique

Serotonin Receptor Affinity

Some derivatives have been synthesized and evaluated for their affinity towards 5-HT1A serotonin receptors. The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied, with some analogues displaying micromolar affinity toward 5-HT1A sites .

Antimicrobial Properties

Benzothiophene derivatives have been tested for their antimicrobial properties against various indicator microorganisms. Some compounds have displayed high antibacterial activity against strains like S. aureus and have potentials to be used as antifungal agents against current fungal diseases .

Antioxidant Capacities

Novel benzothiophene derivatives have shown high antioxidant capacities, surpassing the antioxidant capacity of universally accepted references like trolox. This indicates their potential as effective antioxidants in pharmacological applications .

Anti-tubercular Activity

New derivatives have been synthesized and evaluated for their anti-tubercular activity. These compounds have shown potential in medical applications targeting tuberculosis .

Mécanisme D'action

Target of Action

The primary target of N-(1-benzothiophen-5-yl)-2-phenoxybenzamide is the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease .

Mode of Action

N-(1-benzothiophen-5-yl)-2-phenoxybenzamide: interacts with its target, the Amyloid beta A4 protein, by preventing neurodegeneration induced by the Amyloid-beta protein . This interaction is central to the compound’s neuroprotective properties .

Biochemical Pathways

The biochemical pathways affected by N-(1-benzothiophen-5-yl)-2-phenoxybenzamide are primarily related to the pathogenesis of Alzheimer’s disease. The compound’s interaction with the Amyloid beta A4 protein can influence the accumulation of Amyloid-beta protein, which is considered central to the disease’s pathogenesis .

Result of Action

The molecular and cellular effects of N-(1-benzothiophen-5-yl)-2-phenoxybenzamide ’s action include neuroprotection and promotion of neurite outgrowth . These effects are observed in models of Alzheimer’s disease, indicating the compound’s potential therapeutic benefits .

Safety and Hazards

Propriétés

IUPAC Name |

N-(1-benzothiophen-5-yl)-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO2S/c23-21(22-16-10-11-20-15(14-16)12-13-25-20)18-8-4-5-9-19(18)24-17-6-2-1-3-7-17/h1-14H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDCUABZDCOWIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzothiophen-5-yl)-2-phenoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[2-(Difluoromethyl)morpholin-4-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2558452.png)

![[(E)-(2-chloro-6-fluorophenyl)methylideneamino]thiourea](/img/structure/B2558453.png)

![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2558459.png)

![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2558465.png)